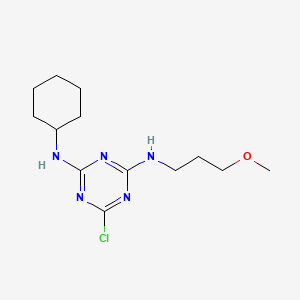
6-Chloro-N-cyclohexyl-N'-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-cyclohexyl-N’-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a cyclohexyl group, and a methoxypropyl group attached to the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclohexyl-N’-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride.
Substitution Reactions: The chloro group can be introduced through a substitution reaction using chlorinating agents like thionyl chloride.
Addition of Cyclohexyl and Methoxypropyl Groups: The cyclohexyl and methoxypropyl groups can be added through nucleophilic substitution reactions using appropriate amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-cyclohexyl-N’-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N-cyclohexyl-1,3,5-triazine-2,4-diamine: Lacks the methoxypropyl group.
N-cyclohexyl-N’-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine: Lacks the chloro group.
6-Chloro-1,3,5-triazine-2,4-diamine: Lacks both the cyclohexyl and methoxypropyl groups.
Uniqueness
The presence of the chloro, cyclohexyl, and methoxypropyl groups in 6-Chloro-N-cyclohexyl-N’-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine imparts unique chemical and biological properties, making it distinct from other similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
84712-80-1 |
|---|---|
Fórmula molecular |
C13H22ClN5O |
Peso molecular |
299.80 g/mol |
Nombre IUPAC |
6-chloro-2-N-cyclohexyl-4-N-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H22ClN5O/c1-20-9-5-8-15-12-17-11(14)18-13(19-12)16-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,15,16,17,18,19) |
Clave InChI |
RHRPNOHMMGIBHD-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC1=NC(=NC(=N1)Cl)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















